An In-depth Technical Guide to Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate
An In-depth Technical Guide to Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a key intermediate in the synthesis of complex molecules for pharmaceutical research. Drawing upon available data and insights from related chemical structures, this document details its chemical and physical properties, proposes a logical synthetic pathway, and outlines essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a fluorinated indanone derivative. The presence of the fluorine atom and the keto-ester functionalities make it a versatile building block in medicinal chemistry. The fluorine atom, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate | N/A |
| CAS Number | 1273651-10-7 | [2][3] |
| Molecular Formula | C₁₁H₉FO₃ | [2] |
| Molecular Weight | 208.19 g/mol | N/A |
| Boiling Point | 349.6°C at 760 mmHg (Predicted) | N/A |
| Appearance | Solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol (Predicted). | N/A |
Note: Some physical properties are predicted based on the chemical structure and data from analogous compounds due to limited publicly available experimental data.
Chemical Structure:
Caption: Chemical structure of Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate.
Proposed Synthesis Pathway
Proposed Retro-synthesis:
Caption: Proposed retrosynthetic analysis for the target molecule.
Experimental Protocol (Hypothetical):
This protocol is a conceptual outline and would require experimental optimization and validation.
Step 1: Synthesis of Methyl 3-(3-fluoro-4-(methoxycarbonyl)phenyl)propanoate
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Reaction Setup: To a solution of Methyl 3-fluoro-4-formylbenzoate in pyridine, add malonic acid.
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Reaction Conditions: Heat the mixture at reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid, 3-(3-fluoro-4-(methoxycarbonyl)phenyl)acrylic acid, is filtered, washed with water, and dried.
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Reduction: The acrylic acid derivative is then subjected to reduction. A common method would be catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
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Purification: After the reduction is complete (monitored by TLC or disappearance of the starting material), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Methyl 3-(3-fluoro-4-(methoxycarbonyl)phenyl)propanoate.
Step 2: Intramolecular Friedel-Crafts Acylation
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Reaction Setup: The propanoate derivative from Step 1 is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
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Reaction Conditions: The mixture is heated, typically in the range of 80-120°C, for several hours. The reaction progress is monitored by TLC. The strong acid facilitates the intramolecular cyclization to form the indanone ring.
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Work-up: Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto ice. The product is then extracted with an organic solvent like ethyl acetate.
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Purification: The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the final product, Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for this specific molecule is not widely published. However, based on its structure, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons as multiplets in the 7.0-8.0 ppm region, a singlet for the methyl ester protons around 3.9 ppm, and two methylene groups of the indanone ring as multiplets in the 2.5-3.5 ppm region. The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Carbonyl carbons (ketone and ester) in the 160-200 ppm region, aromatic carbons between 110-150 ppm (with C-F coupling), the methyl ester carbon around 52 ppm, and the methylene carbons of the indanone ring in the 25-40 ppm region. |
| IR (Infrared) | Strong carbonyl stretching frequencies for the ketone (around 1710-1730 cm⁻¹) and the ester (around 1735-1750 cm⁻¹). C-F stretching vibrations in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands. |
| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 208.19. Fragmentation patterns would likely show the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |
Applications in Medicinal Chemistry and Drug Development
Indanone scaffolds are prevalent in a variety of biologically active molecules. The specific substitution pattern of Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate makes it a valuable precursor for the synthesis of novel therapeutic agents.
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Scaffold for Bioactive Molecules: The indanone core can be further functionalized at the keto group, the aromatic ring, and the methylene positions to generate a library of compounds for screening against various biological targets.
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Precursor for Enzyme Inhibitors: The rigid bicyclic structure of the indanone can serve as a template for designing enzyme inhibitors, where specific substituents can be introduced to interact with the active site of a target enzyme. For example, similar structures have been explored as tyrosine kinase inhibitors.[6]
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Role of Fluorine: The presence of a fluorine atom is a key feature. Fluorine substitution can modulate a molecule's acidity, basicity, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1] It can also lead to stronger binding interactions with biological targets through hydrogen bonding or dipole-dipole interactions.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS number 1273651-10-7 from CymitQuimica was identified, though detailed hazard information is not extensively available in the provided search results.[2] Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous research chemicals. General safety precautions for related indanone derivatives and laboratory chemicals should be strictly followed.[7][8][9]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest. If swallowed, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Hazard Diamond (Predicted based on analogous compounds):
Caption: Predicted NFPA 704 diamond. Health (Blue): 1 (Slightly hazardous), Flammability (Red): 2 (Moderate), Instability (Yellow): 0 (Stable), Special (White): (None). This is an estimation and should be confirmed with a specific SDS.
Conclusion
Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a chemical intermediate with significant potential in the field of drug discovery and development. While comprehensive experimental data is not yet widely available in the public domain, its structural features and the properties of related compounds suggest its utility as a versatile building block. The proposed synthetic pathway provides a logical starting point for its laboratory preparation. As with all research chemicals, it is imperative to handle this compound with appropriate safety precautions. Further research into the properties and reactivity of this molecule will undoubtedly expand its applications in the creation of novel and effective therapeutic agents.
References
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PubChem. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. 6-fluoro-3-methyl-2-phenyl-1H-indene. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. [Link]
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MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
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Journal of Chemical and Pharmaceutical Research. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
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PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]
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ResearchGate. 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. [Link]
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